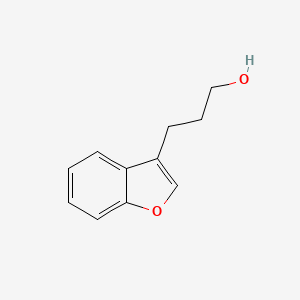
2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanophenyl group linked to an isoquinolinyl acetamide moiety, which contributes to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide typically involves the reaction of 3-cyanophenylamine with isoquinolin-6-yl acetic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for industrial applications.
化学反応の分析
Types of Reactions
2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the cyanophenyl group can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the cyanophenyl group.
科学的研究の応用
2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-((3-cyanophenyl)amino)-N-(quinolin-6-yl)acetamide
- 2-((3-cyanophenyl)amino)-N-(isoquinolin-5-yl)acetamide
- 2-((4-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide
Uniqueness
2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the cyanophenyl group and the isoquinolinyl acetamide moiety provides a unique combination of electronic and steric properties, making it a valuable compound for various applications.
特性
CAS番号 |
920513-41-3 |
|---|---|
分子式 |
C18H14N4O |
分子量 |
302.3 g/mol |
IUPAC名 |
2-(3-cyanoanilino)-N-isoquinolin-6-ylacetamide |
InChI |
InChI=1S/C18H14N4O/c19-10-13-2-1-3-16(8-13)21-12-18(23)22-17-5-4-15-11-20-7-6-14(15)9-17/h1-9,11,21H,12H2,(H,22,23) |
InChIキー |
FUJGIKLCQOKDJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)
![3-phenyl-2H-imidazo[4,5-d]triazin-4-one](/img/structure/B15213535.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-6-methylquinoline-4-carboxylic acid](/img/structure/B15213550.png)

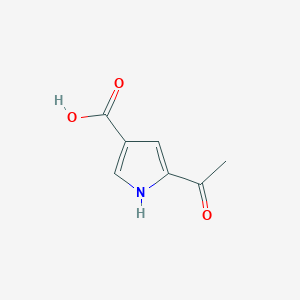
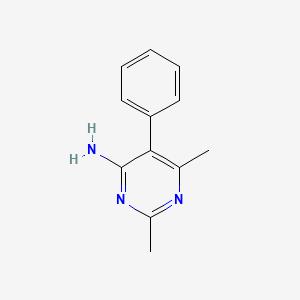
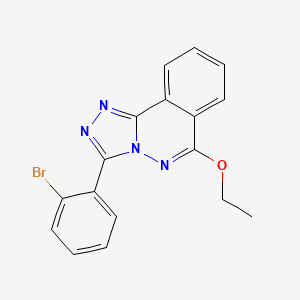
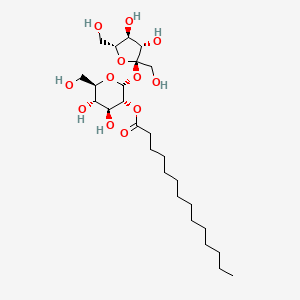

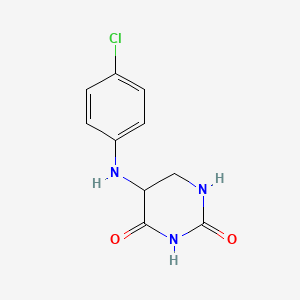
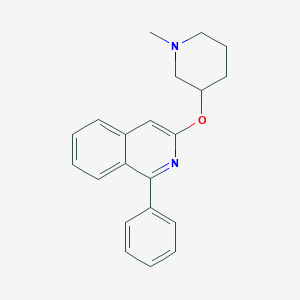
![3-([1,1'-Biphenyl]-4-yl)-5-(2-tert-butylphenyl)-1H-1,2,4-triazole](/img/structure/B15213610.png)
![3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione](/img/structure/B15213616.png)
